molecular formula C17H12ClN3O2S B11321432 N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11321432
M. Wt: 357.8 g/mol
InChI Key: HZQXQSUZJHPGLB-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazole ring fused with a benzofuran moiety. The presence of chlorine and methyl groups further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiadiazole ring, followed by the introduction of the benzofuran moiety. Chlorination and methylation are carried out under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-purity reagents and catalysts to achieve optimal yields. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as converting nitro groups to amines.

    Substitution: The compound is susceptible to substitution reactions, where different substituents can be introduced to the benzothiadiazole or benzofuran rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide has found applications in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12ClN3O2S

Molecular Weight

357.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12ClN3O2S/c1-8-5-15-11(7-12(8)18)9(2)16(23-15)17(22)19-10-3-4-13-14(6-10)21-24-20-13/h3-7H,1-2H3,(H,19,22)

InChI Key

HZQXQSUZJHPGLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC4=NSN=C4C=C3)C

Origin of Product

United States

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